2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound with the molecular formula . This compound features a fused ring system that incorporates both pyridine and pyridazine moieties, contributing to its unique chemical properties. It has been the subject of various studies due to its potential applications in medicinal chemistry, materials science, and biological research.
The compound can be sourced from various chemical suppliers and research publications. Its synthesis and properties have been documented in scientific literature, highlighting its relevance in both academic and industrial contexts.
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is classified as a heterocyclic compound, specifically a pyridazine derivative. Its structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves several key steps:
The molecular structure of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione consists of a fused ring system characterized by:
This unique arrangement imparts distinct electronic properties to the molecule.
Crystallographic studies have provided insights into the bond lengths and angles within the molecule. For instance, structural analysis through X-ray diffraction reveals specific interatomic distances that influence reactivity and interaction with biological targets .
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo several types of chemical reactions:
The major products depend on the specific reagents used. For example, oxidation may yield pyridazinone derivatives while substitution reactions can lead to functionalized pyridazines.
The mechanism of action for 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with molecular targets such as enzymes. Notably, derivatives of this compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. The binding occurs at the active sites of these enzymes, preventing the formation of pro-inflammatory prostaglandins .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione has several notable applications:
The pyridopyridazine scaffold emerged as a pharmacologically significant heterocyclic system following seminal work on pyridazine bioisosterism in the late 20th century. Early medicinal chemistry efforts focused on simple pyridazine derivatives like levosimendan (cardiotonic) and zardaverine (phosphodiesterase inhibitor), which established the framework's drug-like properties [3]. The strategic incorporation of fused ring systems, particularly dihydropyridopyridazinediones, gained momentum as researchers exploited their enhanced hydrogen-bonding capacity and π-stacking abilities for target engagement. The FDA approvals of pyridazine-containing drugs relugolix (gonadotropin-releasing hormone antagonist) in 2019 and deucravacitinib (tyrosine kinase 2 inhibitor) in 2022 validated this heterocycle's potential in clinical applications [3]. These milestones stimulated focused exploration of bicyclic variants, with 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione emerging as a structurally distinct chemotype offering improved solubility and target affinity profiles compared to monocyclic precursors.
This fused bicyclic system (CAS 31384-08-4; MW 163.13 g/mol) features a unique electronic architecture characterized by:
Figure 1: Tautomeric forms and charge distribution in 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
The scaffold serves as a multifunctional building block in drug design due to:
Table 1: Comparative Properties of Bioisosteric Heterocycles [3] [5]
Heterocycle | Dipole Moment (D) | cLogP Range | H-Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione | 4.0 | -0.5–1.2 | 5 | 80–90 |
Pyridazine | 3.9 | 0.5–2.0 | 2 | 25–35 |
Quinazoline | 2.2 | 1.5–3.0 | 2 | 30–40 |
Phthalimide | 3.5 | 0.0–1.5 | 3 | 50–60 |
Pyridopyrimidine | 2.8 | 1.0–2.5 | 3 | 40–50 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4